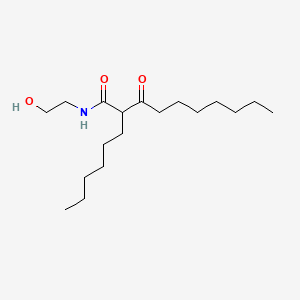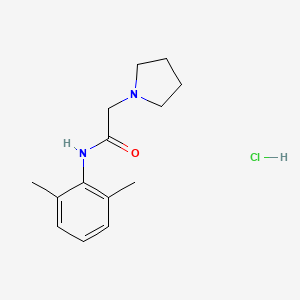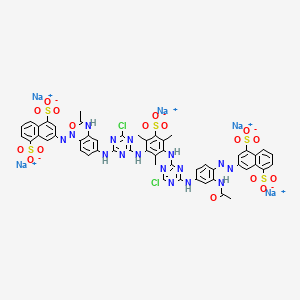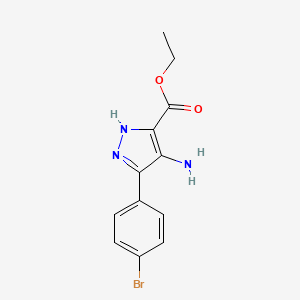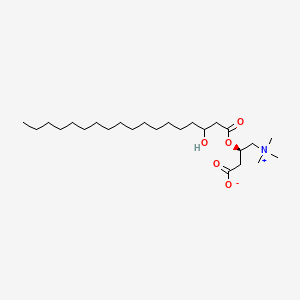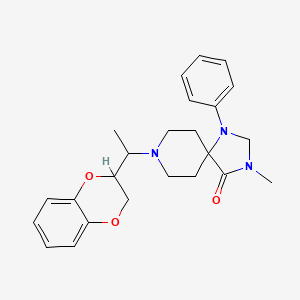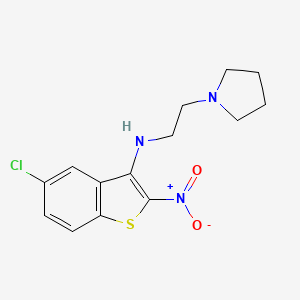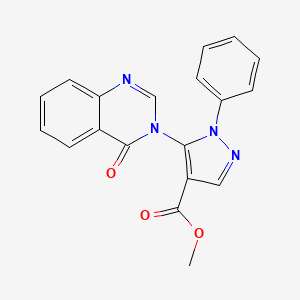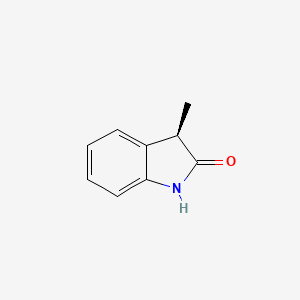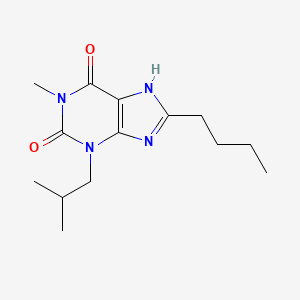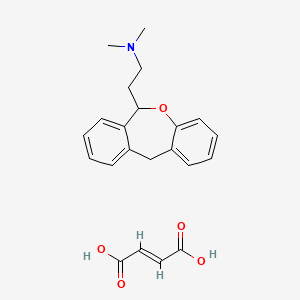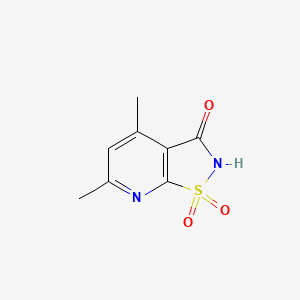
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide is a heterocyclic compound that features a fused isothiazole and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyridine with sulfur dioxide and an oxidizing agent to form the desired isothiazolo-pyridine structure. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
科学研究应用
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
相似化合物的比较
Similar Compounds
Isothiazolo(5,4-b)pyridin-3(2H)-one: Lacks the 4,6-dimethyl and 1,1-dioxide substituents.
4,6-Dimethylisothiazole: Contains the isothiazole ring but lacks the fused pyridine ring.
Pyridin-3(2H)-one: Contains the pyridine ring but lacks the isothiazole ring.
Uniqueness
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide is unique due to the presence of both the isothiazole and pyridine rings, as well as the 4,6-dimethyl and 1,1-dioxide substituents
属性
CAS 编号 |
108361-74-6 |
|---|---|
分子式 |
C8H8N2O3S |
分子量 |
212.23 g/mol |
IUPAC 名称 |
4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C8H8N2O3S/c1-4-3-5(2)9-8-6(4)7(11)10-14(8,12)13/h3H,1-2H3,(H,10,11) |
InChI 键 |
PXUHOFZMTYRIBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=O)NS2(=O)=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


